5-Isopropoxypyridin-3-amine is an organic compound characterized by its pyridine ring substituted with an isopropoxy group and an amino group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 148.20 g/mol. The compound features a six-membered aromatic ring with nitrogen, which contributes to its chemical properties and reactivity. The presence of both the isopropoxy and amino groups makes it a versatile compound in various
Research indicates that 5-Isopropoxypyridin-3-amine exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, potentially influencing cellular processes:
The synthesis of 5-Isopropoxypyridin-3-amine can be achieved through various methods:
5-Isopropoxypyridin-3-amine has several potential applications across different fields:
Studies on 5-Isopropoxypyridin-3-amine's interactions reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These interactions can influence its biological activity and efficacy as a therapeutic agent. Additionally, research into its binding affinity with various proteins could elucidate its mechanism of action in biological systems.
Several compounds share structural similarities with 5-Isopropoxypyridin-3-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Isopropoxypyridine | Isopropoxy at position 2 | Lacks amino group; primarily used as a solvent |
| 3-Aminopyridine | Amino group at position 3 | No isopropoxy group; used in pharmaceuticals |
| 4-Isopropoxypyridine | Isopropoxy at position 4 | Different reactivity profile due to position change |
| 5-Chloro-6-isopropoxypyridine | Chlorine substitution along with isopropoxy | Enhanced reactivity due to electron-withdrawing chlorine |
| 2-Aminopyridine | Amino group at position 2 | Different biological activity compared to 5-isomer |
The unique combination of the isopropoxy and amino groups at specific positions on the pyridine ring gives 5-Isopropoxypyridin-3-amine distinct properties that may not be present in similar compounds. This specificity allows for tailored applications in both medicinal chemistry and material science.